molecular formula C9H9ClN2O B3024090 (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine CAS No. 1035840-75-5

(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine

Cat. No.: B3024090
CAS No.: 1035840-75-5
M. Wt: 196.63 g/mol
InChI Key: WZTVPCSBTRIJSI-UHFFFAOYSA-N
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Description

(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine is a benzoxazole derivative of interest in chemical and pharmaceutical research. The compound features a chloro and a methyl substituent on the benzoxazole ring system, which is further functionalized with a methanamine group. This structure is a key intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents . Researchers utilize this and related benzoxazole scaffolds as building blocks for the synthesis of more complex molecules with potential biological activity . The related hydrochloride salt (CAS 1158570-31-0) is also available for procurement, offering an alternative form for various experimental applications . Handling and Storage : Safe handling of this material requires working in a well-ventilated place and wearing suitable protective clothing. To maintain stability and purity, the product should be stored in a tightly closed container in a dry, cool, and well-ventilated place . Notice : This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(5-chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-5-2-8-7(3-6(5)10)12-9(4-11)13-8/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTVPCSBTRIJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Oxazole derivatives

    Reduction: Reduced forms of the compound

    Substitution: Substituted benzo[d]oxazole derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is primarily used in the development of pharmaceutical agents due to its potential biological activity. Its structure allows for interaction with various biological targets, making it a candidate for drug design aimed at treating conditions such as inflammation and cardiovascular diseases. The interaction with prostacyclin (IP) receptors has been noted to inhibit platelet aggregation and promote vasodilation, indicating its therapeutic potential in cardiovascular health.

Case Study: Anticancer Activity
Research has shown that derivatives of benzo[d]oxazole exhibit anticancer properties. For instance, studies involving (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine have indicated its ability to induce apoptosis in cancer cell lines. This suggests a promising avenue for developing new anticancer therapies based on this compound.

Biological Probes
In biological research, this compound serves as a probe to study the interactions of oxazole derivatives with specific biological targets. This includes examining how these compounds affect cellular signaling pathways and their role in metabolic processes.

Mechanism of Action
The mechanism involves the binding of the compound to specific receptors or enzymes, modulating their activity. For example, its interaction with prostacyclin receptors can lead to significant physiological effects such as vasodilation and inhibition of platelet aggregation.

Similar Compounds

Compound NameStructure FeaturesUnique Properties
5-Chloro-6-methylbenzo[d]oxazol-2(3H)-onePrecursor for synthesisIntermediate stability
5-Chloro-2-(methylthio)benzo[d]oxazoleContains methylthio groupEnhanced solubility
5,6-Dimethylbenzo[d]oxazol-2(3H)-oneTwo methyl groups on benzene ringIncreased lipophilicity

Uniqueness of this compound
This compound's unique combination of a chloro group and an amine group on the oxazole ring allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in both medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, oxazole derivatives are known to interact with prostacyclin (IP) receptors, inhibiting platelet aggregation and causing vasodilation . The compound may also act as an antagonist to thromboxane A2, further elucidating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoxazole Derivatives

(6-Fluorobenzo[d]oxazol-2-yl)methanamine hydrochloride (CAS PH019149)
  • Molecular formula : C₈H₇ClFN₂O
  • Molecular weight : 216.63 g/mol
  • Key differences : Fluorine replaces chlorine at position 6 (vs. 5 in the target compound), and the methyl group is absent. Fluorine’s electronegativity may alter binding affinity in receptor studies compared to chlorine .
(6-Bromobenzo[d]oxazol-2-yl)methanamine (CAS 1157108-55-8)
  • Molecular formula : C₈H₇BrN₂O
  • Molecular weight : 227.06 g/mol
  • Key differences : Bromine replaces chlorine, increasing molecular weight and lipophilicity. Bromine’s larger atomic radius could sterically hinder interactions in biological systems .

Positional Isomers and Substituent Variations

(6-Chloro-5-methylbenzo[d]oxazol-2-yl)methanamine
  • Molecular formula : C₉H₉ClN₂O
  • Molecular weight : 196.64 g/mol
  • Key differences : Chlorine and methyl groups are swapped (6-chloro, 5-methyl vs. 5-chloro, 6-methyl). Positional isomerism may lead to divergent pharmacological profiles due to altered steric and electronic effects .
(6-Chloro-1,3-benzoxazol-2-yl)methanamine (CAS 936074-79-2)
  • Molecular formula : C₈H₇ClN₂O
  • Molecular weight : 182.61 g/mol
  • Key differences: Lacks the methyl group, reducing hydrophobicity.

Chain-Length Variants

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride
  • Molecular formula : C₁₀H₁₂Cl₂N₂O₂
  • Molecular weight : 283.14 g/mol
  • Key differences: Ethylamine side chain (vs. Extended chain length may enhance interaction with hydrophobic binding pockets .

Heterocyclic Core Modifications

(5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride (CAS 2551118-09-1)
  • Molecular formula : C₆H₁₁ClN₂O
  • Molecular weight : 162.62 g/mol
  • Key differences : Replaces benzoxazole with a simpler oxazole ring, reducing aromaticity and complexity. The ethyl group on oxazole may limit π-π stacking interactions critical for target binding .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (Hydrochloride) C₉H₁₀Cl₂N₂O 233.09 5-Cl, 6-CH₃, methanamine High solubility (salt form)
(6-Fluorobenzo[d]oxazol-2-yl)methanamine HCl C₈H₇ClFN₂O 216.63 6-F, methanamine Electronegative F substituent
(6-Bromobenzo[d]oxazol-2-yl)methanamine C₈H₇BrN₂O 227.06 6-Br, methanamine Increased lipophilicity
2-(6-Chloro-5-methylbenzoxazol-2-yl)-ethanamine HCl C₁₀H₁₂Cl₂N₂O₂ 283.14 6-Cl, 5-CH₃, ethanamine Extended alkyl chain

Research Implications

  • Pharmacological Potential: Chlorine and methyl groups on benzoxazole may enhance metabolic stability and receptor binding compared to non-halogenated analogs .
  • Synthetic Utility : The hydrochloride salt form improves handling and solubility, making it preferable for coupling reactions in pseudopeptide synthesis .
  • Safety Considerations : GHS classification data for the hydrochloride salt indicate standard precautions for combustible solids (e.g., avoiding inhalation) .

Biological Activity

(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzo[d]oxazole ring system, which includes a chlorine atom and a methyl group. Its structure is significant as it influences its biological interactions and pharmacological properties.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. One notable mechanism involves its ability to act as an inhibitor of Kynurenine 3-Monooxygenase (KMO), an enzyme implicated in the kynurenine pathway, which plays a role in neuroprotection and inflammation. Studies indicate that this compound exhibits an IC50 value around 1μM, indicating its potency as a KMO inhibitor .

Pharmacological Activities

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant activity against human leukemia cell lines with IC50 values indicating effective inhibition of cell proliferation .
  • Anti-inflammatory Effects : The compound's role as a KMO inhibitor suggests potential anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .
  • Neuroprotective Effects : By modulating the kynurenine pathway, this compound may offer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueReference
AnticancerHuman leukemia cell lines~1 μM
KMO InhibitionKynurenine 3-Monooxygenase~1 μM
Anti-inflammatoryVarious inflammatory modelsTBD

Case Studies

  • KMO Inhibitor Development : A study focused on synthesizing various analogs of this compound to enhance its KMO inhibitory activity. Modifications led to improved potency and selectivity in cellular assays, indicating the importance of structural variations in enhancing biological efficacy .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. This study highlighted the potential for developing new anticancer agents based on this compound's structure .

Q & A

Basic Synthesis: What are the established synthetic routes for (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine?

Methodological Answer:
The synthesis typically involves constructing the benzoxazole core followed by functionalization. A common approach includes:

  • Step 1: Condensation of 5-chloro-6-methyl-2-aminophenol with a cyanide source (e.g., chloroacetonitrile) under acidic conditions to form the oxazole ring .
  • Step 2: Reduction of the nitrile group to the primary amine using LiAlH4 or catalytic hydrogenation .
    Key Variables: Reaction time, solvent polarity (e.g., DMF or ethanol), and temperature (80–120°C) influence yield .

Advanced Synthesis: How can reaction conditions be optimized for higher yields and purity?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents like DMF enhance intermediate stability compared to ethanol .
  • Catalyst Selection: Use of Pd/C for hydrogenation reduces side products vs. NaBH4 .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from methanol improves purity (>95%) .

Basic Characterization: What analytical techniques validate the compound’s structure?

Methodological Answer:

  • NMR: <sup>1</sup>H NMR (DMSO-d6): δ 2.4 (s, 3H, CH3), δ 4.1 (s, 2H, CH2NH2), δ 7.2–7.6 (aromatic protons) .
  • Mass Spectrometry: ESI-MS m/z 211.1 [M+H]<sup>+</sup> confirms molecular weight .
  • HPLC: C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures >98% purity .

Advanced Pharmacological Evaluation: How to design assays for assessing biological activity?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural similarity to benzothiazole derivatives .
  • Assay Design:
    • In vitro enzyme inhibition (IC50) using fluorescence-based kits.
    • Cytotoxicity profiling (MTT assay) on cancer cell lines (e.g., HeLa) .
  • Controls: Include known inhibitors (e.g., staurosporine) and vehicle (DMSO ≤0.1%) .

Advanced Analytical Challenges: How to resolve co-elution of impurities in HPLC?

Methodological Answer:

  • Column Optimization: Use a phenyl-hexyl stationary phase instead of C18 to improve separation of polar byproducts .
  • Gradient Elution: Adjust from 50% to 90% acetonitrile over 20 minutes to resolve amine derivatives .
  • MS Coupling: LC-ESI-MS identifies impurities via fragmentation patterns (e.g., m/z 195 for dechlorinated byproduct) .

Stability Studies: How does the compound degrade under stress conditions?

Methodological Answer:

  • Forced Degradation: Expose to 0.1M HCl (60°C, 24h), 0.1M NaOH (RT, 6h), and UV light (254 nm, 48h).
  • Degradation Pathways:
    • Acidic: Hydrolysis of the oxazole ring (confirmed by loss of δ 7.6 aromatic proton in NMR) .
    • Oxidative: Formation of N-oxide detected via HPLC-MS .
  • Storage Recommendations: Stable at −20°C in amber vials under argon .

Data Contradiction Analysis: How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Source Investigation: Compare assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation: Re-analyze batch purity; impurities like dechlorinated analogs may suppress activity .
  • SAR Modeling: Use molecular docking to identify critical interactions (e.g., H-bonding with NH2 group) .

Advanced Structural Modification: What strategies enhance bioavailability?

Methodological Answer:

  • Prodrug Design: Acetylate the amine to improve logP (e.g., tert-butyloxycarbonyl (Boc) protection) .
  • Salt Formation: Hydrochloride salt enhances aqueous solubility (tested via shake-flask method) .
  • Metabolic Stability: Introduce methyl groups at C-6 to block CYP450-mediated oxidation (validate via liver microsomes) .

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